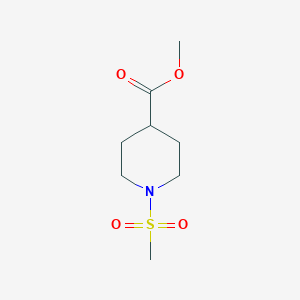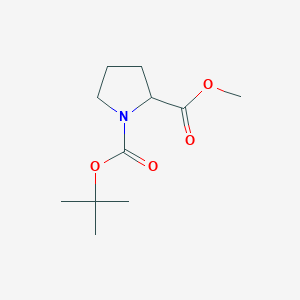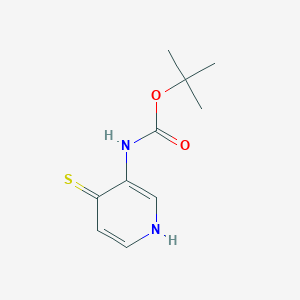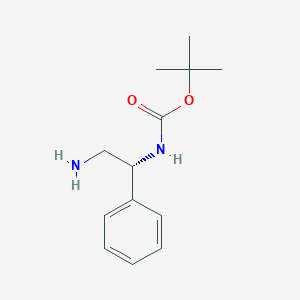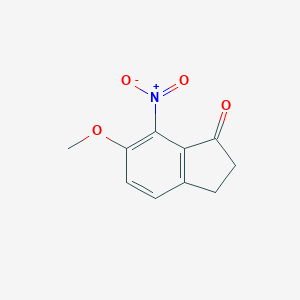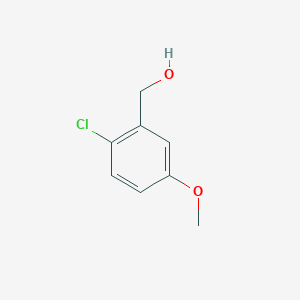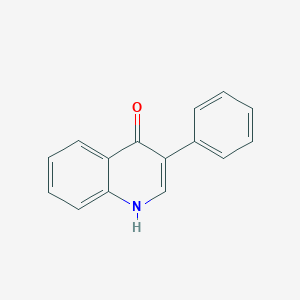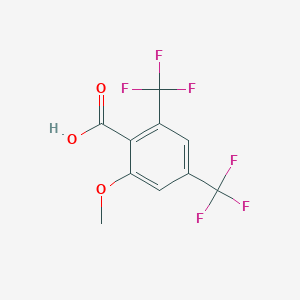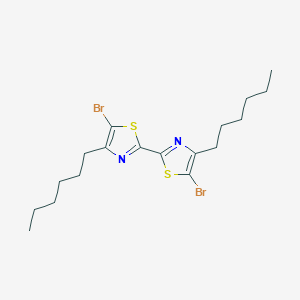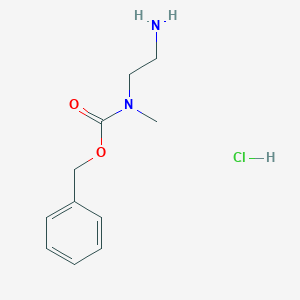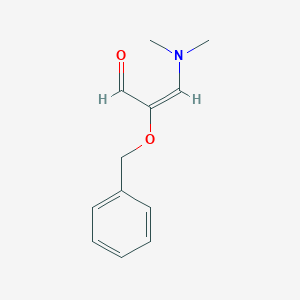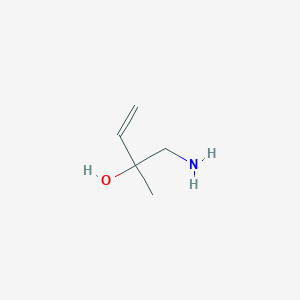
1-Amino-2-methylbut-3-en-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-2-methylbut-3-en-2-ol, also known as AMB, is a compound that has been studied extensively in the scientific community due to its potential applications in various fields. AMB is a versatile compound that can be used in the synthesis of a variety of molecules, including pharmaceuticals, food additives, and fragrances. Additionally, AMB has been studied for its potential use in the treatment of various diseases, including cancer.
Méthode De Synthèse Détaillée
Starting Materials
Acrolein, 2-methyl-2-butene, Ammonia, Hydrogen gas, Palladium catalyst, Sodium borohydride, Methanol
Reaction
Step 1: Acrolein is reacted with 2-methyl-2-butene in the presence of a palladium catalyst and hydrogen gas to yield 3-hydroxy-2-methylbutanal, Step 2: The resulting aldehyde is reduced to the corresponding alcohol using sodium borohydride as the reducing agent, Step 3: The alcohol is then treated with ammonia in methanol to yield the target compound, 1-Amino-2-methylbut-3-en-2-ol
Applications De Recherche Scientifique
1-Amino-2-methylbut-3-en-2-ol has been studied extensively in the scientific community due to its potential applications in various fields. For example, 1-Amino-2-methylbut-3-en-2-ol has been studied for its potential use in the treatment of various diseases, including cancer. Additionally, 1-Amino-2-methylbut-3-en-2-ol has been studied for its potential use in the synthesis of various molecules, including pharmaceuticals, food additives, and fragrances.
Mécanisme D'action
The mechanism of action of 1-Amino-2-methylbut-3-en-2-ol is not yet fully understood. However, it is believed that 1-Amino-2-methylbut-3-en-2-ol may act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2, 1-Amino-2-methylbut-3-en-2-ol may reduce inflammation and potentially have a therapeutic effect.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 1-Amino-2-methylbut-3-en-2-ol are not yet fully understood. However, it is believed that 1-Amino-2-methylbut-3-en-2-ol may act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2, 1-Amino-2-methylbut-3-en-2-ol may reduce inflammation and potentially have a therapeutic effect. Additionally, 1-Amino-2-methylbut-3-en-2-ol may also act as an antioxidant, which may help to protect cells from damage caused by free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-Amino-2-methylbut-3-en-2-ol in laboratory experiments include its low cost and availability, as well as its high reactivity. Additionally, 1-Amino-2-methylbut-3-en-2-ol is relatively easy to synthesize, making it ideal for use in laboratory experiments. However, there are some limitations to using 1-Amino-2-methylbut-3-en-2-ol in laboratory experiments. For example, 1-Amino-2-methylbut-3-en-2-ol is highly volatile, making it difficult to store for long periods of time. Additionally, 1-Amino-2-methylbut-3-en-2-ol is highly reactive, making it difficult to handle safely in the laboratory.
Orientations Futures
The potential future directions for 1-Amino-2-methylbut-3-en-2-ol include further research into its potential therapeutic applications, as well as its potential use in the synthesis of various molecules. Additionally, further research into the biochemical and physiological effects of 1-Amino-2-methylbut-3-en-2-ol may lead to a better understanding of its mechanism of action. Furthermore, further research into the synthesis methods of 1-Amino-2-methylbut-3-en-2-ol may lead to more efficient and cost-effective production methods. Finally, further research into the safety and toxicity of 1-Amino-2-methylbut-3-en-2-ol may lead to the development of new and improved safety protocols for laboratory experiments.
Propriétés
IUPAC Name |
1-amino-2-methylbut-3-en-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-3-5(2,7)4-6/h3,7H,1,4,6H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIZLKTYBQGWVMQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(C=C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-2-methylbut-3-en-2-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

